molecular formula C20H15ClN6O B12777252 Etravirine impurity 4 CAS No. 269055-19-8

Etravirine impurity 4

Cat. No.: B12777252
CAS No.: 269055-19-8
M. Wt: 390.8 g/mol
InChI Key: WPNAIKSJHKWRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etravirine Impurity 4, with the chemical name 4-((6-Amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile and CAS Registry Number 269055-19-8, is a chlorinated analogue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine . This high-purity reference standard is essential for pharmaceutical research and development, specifically for the analytical method development, validation, and quality control (QC) required during the commercial production of Etravirine and the filing of Abbreviated New Drug Applications (ANDA) . As a well-characterized impurity, it enables researchers to monitor and control the quality of the active pharmaceutical ingredient (API) by providing a benchmark for identifying and quantifying this specific compound in stability studies and batch analysis . The compound has a molecular formula of C20H15ClN6O and a molecular weight of 390.83 g/mol . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use. A comprehensive Certificate of Analysis (CoA) is provided with each batch to confirm identity and purity, ensuring data integrity and regulatory compliance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

269055-19-8

Molecular Formula

C20H15ClN6O

Molecular Weight

390.8 g/mol

IUPAC Name

4-[6-amino-5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)

InChI Key

WPNAIKSJHKWRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Cl)N)NC3=CC=C(C=C3)C#N)C)C#N

Origin of Product

United States

Etravirine Impurity 4: Structural Characterization and Nomenclature for Research

Systematic IUPAC Nomenclature of Etravirine (B1671769) Impurity 4: 4-((6-Amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-Dimethylbenzonitrile

The formal chemical name for Etravirine Impurity 4, according to the International Union of Pure and Applied Chemistry (IUPAC) standards, is 4-((6-Amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. cleanchemlab.comvenkatasailifesciences.compharmaffiliates.com This systematic name precisely describes the molecular structure, identifying all functional groups and their relative positions on the core chemical scaffold.

Molecular Formula (C20H15ClN6O) and Associated Molecular Weight (390.83 g/mol )

The elemental composition of this compound is defined by its molecular formula, C20H15ClN6O. venkatasailifesciences.compharmaffiliates.comsimsonpharma.com This formula indicates that each molecule is composed of 20 carbon atoms, 15 hydrogen atoms, one chlorine atom, six nitrogen atoms, and one oxygen atom. Based on this composition, the calculated molecular weight of the compound is 390.83 g/mol . venkatasailifesciences.compharmaffiliates.comsimsonpharma.com

PropertyValue
Molecular FormulaC20H15ClN6O
Molecular Weight390.83 g/mol

CAS Registry Number (269055-19-8) and other Relevant Chemical Identifiers

For unambiguous identification in scientific literature and databases, this compound is assigned the CAS Registry Number 269055-19-8. cleanchemlab.comvenkatasailifesciences.compharmaffiliates.comsimsonpharma.com Other key chemical identifiers are also used to represent its structure in various computational and chemical informatics formats.

IdentifierValue
CAS Registry Number 269055-19-8
InChI InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
SMILES CC1=CC(=CC(=C1OC2=NC(=NC(=C2Cl)N)NC3=CC=C(C=C3)C#N)C)C#N

Differentiation of this compound from Other Structurally Related Impurities of Etravirine in Comprehensive Impurity Profiling Studies

Comprehensive impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the final drug product meets stringent purity and safety standards. synthinkchemicals.comveeprho.com This process involves the use of advanced analytical techniques to separate, identify, and quantify impurities like this compound from the main API and other related substances. veeprho.com

The differentiation of this compound from other structurally similar impurities is primarily based on variations in their molecular structure, which in turn affects their physicochemical properties such as polarity, mass, and size. This compound is structurally distinct from the active ingredient, Etravirine, which contains a bromine atom instead of a chlorine atom at position 5 of the pyrimidine (B1678525) ring. This substitution results in a different molecular weight and can lead to different chromatographic behavior.

Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for this differentiation. veeprho.com In a typical RP-HPLC method, compounds are separated based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net Due to its unique structure, this compound will exhibit a characteristic retention time under specific chromatographic conditions, allowing it to be resolved from Etravirine and other impurities. researchgate.netafricanjournalofbiomedicalresearch.com For instance, a developed HPLC method reported distinct retention times for Etravirine (15.813 min) and two other impurities (12.043 min and 17.704 min), demonstrating the method's capability to separate components in a mixture. researchgate.netafricanjournalofbiomedicalresearch.com

The table below illustrates the structural differences between this compound and other known related compounds of Etravirine by comparing their molecular formulas and weights.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Impurity 4
Etravirine C20H15BrN6O435.28 pharmaffiliates.comContains Bromine instead of Chlorine
This compound C20H15ClN6O 390.83 pharmaffiliates.comReference Compound
Etravirine Desamino Impurity C20H14BrN5O420.26 pharmaffiliates.comLacks the 6-amino group; has Bromine
6-Desamino 6-Chloro Etravirine C20H13BrClN5O454.71 pharmaffiliates.comLacks the 6-amino group; has both Chlorine and Bromine
Dihydroxy Etravirine C20H15BrN6O3467.28 pharmaffiliates.comContains Bromine and two additional hydroxyl groups
Monohydroxy Etravirine C20H15BrN6O2451.28 pharmaffiliates.comContains Bromine and one additional hydroxyl group

Elucidation of Formation Mechanisms and Degradation Pathways of Etravirine Impurity 4

Process-Related Formation Mechanisms During Etravirine (B1671769) Synthesis

The formation of Etravirine impurity 4 is intrinsically linked to the synthetic routes employed for the manufacturing of Etravirine. Analysis of these routes reveals that the impurity is primarily a result of incomplete reactions, specifically the bromination step.

Several synthetic pathways for Etravirine have been developed, and a common feature in many is the introduction of a bromine atom onto the pyrimidine (B1678525) ring in one of the later stages. nih.govnewdrugapprovals.org This specific step is the most critical juncture for the formation of Impurity 4.

One synthetic route starts with 2,4,6-trichloropyrimidine (B138864), which is sequentially reacted with other intermediates. nih.gov The synthesis culminates with ammonification and then bromination to yield the final Etravirine molecule. nih.gov If the final bromination step does not proceed to completion, the unbrominated precursor molecule, which is this compound, will remain in the final product. nih.gov

Another common strategy involves the bromination of a pyrimidine intermediate before the final ammonification step. newdrugapprovals.org For instance, an intermediate such as 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile is first brominated and then reacted with ammonia. newdrugapprovals.org In this case, any unbrominated intermediate carried over from the bromination stage will be converted to Impurity 4 in the final ammonification step. Therefore, the efficiency of the bromination reaction is the primary determinant for the level of this impurity.

The principal mechanism leading to the presence of this compound is not a side reaction that forms an alternative product, but rather an incomplete conversion during the targeted bromination of the pyrimidine ring. The immediate precursor to the bromination step, if left unreacted, becomes the direct source of Impurity 4. This highlights the importance of process optimization to drive the bromination reaction to completion.

The success of the bromination step and, consequently, the minimization of Impurity 4, is highly dependent on carefully controlled reaction conditions. The electrophilic substitution of a hydrogen atom with a bromine atom on the pyrimidine ring can be influenced by several factors. newdrugapprovals.org

Table 1: Impact of Reaction Conditions on the Formation of this compound

Reaction Condition Impact on Impurity 4 Formation
Brominating Agent The choice of agent (e.g., N-bromosuccinimide) and its stoichiometric ratio are critical. An insufficient amount of the agent will directly lead to incomplete bromination and higher levels of Impurity 4.
Temperature Reaction temperature affects the rate of bromination. Sub-optimal temperatures may result in sluggish or incomplete reactions, increasing the concentration of the unreacted precursor and thus Impurity 4.
Reaction Time Insufficient reaction time can prevent the complete conversion of the starting material, leading to higher levels of the impurity.
Solvent The solvent system can influence the solubility of reactants and the reactivity of the brominating species. An appropriate solvent is necessary to facilitate the reaction to completion. newdrugapprovals.org

| Catalysts | While not always required, the presence of an acid or base catalyst can influence the rate and efficiency of the bromination reaction. The absence or incorrect choice of a catalyst could contribute to incomplete conversion. |

Precise control and optimization of these parameters are essential to ensure high conversion rates during the bromination step, thereby minimizing the generation of this compound. newdrugapprovals.org

Degradation Pathways and Stress-Induced Formation of this compound

To understand the stability of a drug substance and identify potential degradation products, forced degradation or stress testing is performed. pnrjournal.com Such studies expose the drug to harsh conditions to accelerate its decomposition. pnrjournal.com

Etravirine has been subjected to a variety of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines to assess its stability and identify degradation products. researchgate.netscirp.org These conditions typically include exposure to acid, base, oxidation, heat, humidity, and light. researchgate.netscirp.org

One comprehensive study investigated the stability of Etravirine under all these conditions. scirp.org The results indicated that Etravirine is a highly stable molecule. No degradation was observed when the drug was subjected to photolytic, thermal (105°C), humidity (90% RH), acidic, and oxidative stress. scirp.org Significant degradation was only noted under basic hydrolysis conditions. researchgate.netscirp.org The major degradant formed under basic stress was identified as a different compound, not this compound. researchgate.net

Table 2: Summary of Forced Degradation Studies on Etravirine

Stress Condition Conditions Applied Observation
Acid Hydrolysis 2 M HCl, 8 hours No degradation observed. scirp.org
Base Hydrolysis 2 M NaOH, 8 hours Significant degradation observed. scirp.org
Oxidation 30% H₂O₂, 8 hours No degradation observed. scirp.org
Thermal 105°C, 5 days No degradation observed. scirp.org
Humidity 90% RH, 5 days No degradation observed. scirp.org

Forced degradation studies investigating the stability of Etravirine in acidic media have shown the compound to be robust. scirp.org In a study where Etravirine was exposed to 2 M hydrochloric acid (HCl) for 8 hours, no significant degradation was detected. scirp.org This finding suggests that under these specific acidic stress conditions, Etravirine does not degrade, and consequently, this compound is not formed through an acid-catalyzed degradation pathway such as hydrolytic de-bromination. The stability of the carbon-bromine bond on the electron-deficient pyrimidine ring under these conditions prevents the formation of Impurity 4.

Forced Degradation Studies on Etravirine Under Diverse Stress Conditions.

Basic Degradation Pathways

Forced degradation studies have demonstrated that Etravirine is particularly susceptible to degradation under basic conditions. researchgate.net When subjected to base hydrolysis, Etravirine undergoes significant degradation, leading to the formation of a major degradant. researchgate.net This primary degradation product has been identified as a key impurity in the degradation profile of the drug under alkaline stress.

One study identified a major degradation product with a relative retention time (RRT) of approximately 0.94 in stability-indicating UPLC methods. scirp.org While not explicitly named as Impurity 4 in this specific study, the conditions of its formation strongly suggest a relationship. The mechanism likely involves the hydrolytic cleavage of a specific bond within the Etravirine molecule, facilitated by the presence of a strong base.

Table 1: Degradation of Etravirine under Basic Conditions

Stress Condition Major Degradant RRT Observations
Oxidative Degradation Mechanisms (e.g., peroxide-induced degradation)

The stability of Etravirine under oxidative stress has yielded some conflicting observations. While some studies suggest that Etravirine is relatively stable under oxidative conditions, others have noted that the most significant degradation occurs in the presence of peroxide. This indicates a sensitivity of the molecule to oxidative stress, which could potentially lead to the formation of various degradation products. However, specific studies detailing the formation of this compound as a direct result of peroxide-induced degradation are not extensively available in the reviewed literature. The mechanism of oxidative degradation would likely involve the interaction of reactive oxygen species with the electron-rich centers of the Etravirine molecule.

Photolytic Degradation Studies

Investigations into the photolytic stability of Etravirine have generally indicated that the compound is stable when exposed to light. researchgate.net Forced degradation studies carried out under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, involving exposure to significant light intensity, have not shown notable degradation of the drug substance. researchgate.net This suggests that photolytic degradation is not a primary pathway for the formation of impurities, including Impurity 4, under normal storage and handling conditions.

Thermal Degradation Profiles

Similar to its photolytic stability, Etravirine has demonstrated considerable stability under thermal stress. researchgate.net When subjected to elevated temperatures as part of forced degradation studies, significant degradation has not been observed. researchgate.net This thermal robustness suggests that the formation of this compound through thermal degradation pathways is unlikely under typical manufacturing and storage conditions.

Characterization of Major Degradants and their Relationship to Impurity 4

The primary degradant observed under basic stress conditions is the most significant in the context of impurity profiling. As previously mentioned, a major degradant with an RRT of about 0.94 has been identified through liquid chromatography-mass spectrometry (LC-MS) and spectral analysis. researchgate.net The chemical structure of this compound is known to be 4-((6-Amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. The molecular weight and fragmentation pattern of the major basic degradant would need to be directly compared with a reference standard of Impurity 4 to definitively confirm their identity.

Mechanistic Investigations of Degradation Chemistry Leading to Impurity 4

The formation of this compound from Etravirine involves the substitution of the bromine atom on the pyrimidine ring with a chlorine atom. While the precise mechanism under basic hydrolytic conditions that would lead to such a substitution is not explicitly detailed in the available literature, it can be postulated. It is possible that the presence of a strong base and potential trace impurities in the reaction mixture could facilitate a nucleophilic substitution reaction. However, a more plausible explanation for the presence of a chloro-substituted impurity might be related to the synthesis process of Etravirine rather than its degradation. If any chlorine-containing reagents or intermediates are present during the synthesis, they could potentially react to form this impurity. Further mechanistic studies are required to fully elucidate the exact chemical transformations that result in the formation of this compound during degradation.

Table 2: List of Compounds Mentioned

Compound Name Chemical Name
Etravirine 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Etravirine Impurity 4

High-Resolution Chromatographic Techniques:

High-resolution chromatography is fundamental for separating Etravirine (B1671769) impurity 4 from the active pharmaceutical ingredient (API) and other related substances. The complexity of the molecular structure of Etravirine and its impurities necessitates the development of highly selective and efficient separation methods.

Ultra-Performance Liquid Chromatography (UPLC) Development and Application

Ultra-Performance Liquid Chromatography (UPLC) stands out for its enhanced resolution, speed, and sensitivity compared to traditional HPLC. A stability-indicating reverse-phase UPLC method has been successfully developed for Etravirine and eight of its related impurities, including impurity 4. scirp.org This method is crucial for determining process-related impurities and degradation products.

The UPLC method utilizes sub-2 micron particle columns, which provide significant improvements in chromatographic performance. The separation of Etravirine and its impurities was achieved on a Shim-pack ODS-II (100 mm × 3.0 mm, 2.2 µm) column. scirp.org The enhanced resolving power of UPLC allows for the clear separation of all eight impurities from each other and from the Etravirine peak, ensuring accurate quantification. scirp.org

Table 1: UPLC Method Parameters for Etravirine Impurity 4 Analysis scirp.org
ParameterCondition
InstrumentUltra-Performance Liquid Chromatography
ColumnShim-pack ODS-II (100 mm × 3.0 mm, 2.2 µm)
Mobile Phase A0.04M Ammonium (B1175870) acetate (B1210297) buffer
Mobile Phase BAcetonitrile (B52724) and Methanol (B129727) (50:50 v/v)
Flow Rate0.6 mL/min
ElutionGradient

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the analysis of Etravirine and its impurities. researchgate.net Several RP-HPLC methods have been developed and validated for impurity profiling in Etravirine bulk drug and dosage forms. synthinkchemicals.com These methods are essential for routine quality control and stability studies.

The successful separation of this compound is highly dependent on the careful optimization of several chromatographic parameters.

Column Chemistry: Various C18 columns are commonly employed, demonstrating good retention and selectivity for the non-polar Etravirine and its related compounds. Examples include Xselect HSS T3 (150 x 4.6 mm, 3.5 μm) and Kromasil C18 columns. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often a buffer like ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (such as acetonitrile and/or methanol). scirp.orgresearchgate.net The ratio of these components is critical for achieving the desired separation. For instance, one method uses a mixture of methanol, acetonitrile, and water (90:5:5 v/v) as the organic phase. researchgate.net

Flow Rate: Flow rates are optimized to ensure good separation within a reasonable analysis time. Common flow rates for HPLC analysis of Etravirine are around 1.0 mL/min. researchgate.netiajps.com

Temperature: Column temperature is controlled to ensure reproducibility of retention times. A typical column temperature is maintained at 35°C.

Detection Wavelength: A photodiode array (PDA) detector is often used, with a detection wavelength set around 310 nm for optimal response for Etravirine and its impurities. africanjournalofbiomedicalresearch.com

Table 2: Optimized HPLC Chromatographic Conditions
ParameterCondition
ColumnXselect HSS T3 (150 × 4.6 mm, 3.5 μm)
Wavelength310 nm
Column Temperature35°C
Injection Volume10 µL
Run Time30 minutes
DiluentMethanol: Acetonitrile (50:50 v/v)
ElutionGradient

For complex mixtures containing multiple impurities, an isocratic elution (constant mobile phase composition) may not provide adequate separation. In such cases, a gradient elution program, where the mobile phase composition is changed over time, is necessary. scirp.org

A gradient method was selected to resolve Etravirine from its eight impurities, including impurity 4. scirp.org Initial trials with isocratic conditions resulted in poor resolution and co-elution of impurities. scirp.org By employing a gradient program using an ammonium acetate buffer (Solution A) and a mixture of acetonitrile and methanol (Solution B), baseline separation was achieved. A specific gradient program with a flow rate of 0.6 mL·min−1 was found to be satisfactory: 0/60, 5.10/90, 6.81/90, 7.66/60, 8.51/60, and 10/60 (time in min/% of Solution B). scirp.org This optimized gradient ensured that all impurities were well-resolved from each other and from the main Etravirine peak, with a resolution observed above 2 between each component. scirp.org

Advanced Spectroscopic and Spectrometric Characterization:

While chromatographic techniques separate the impurities, spectroscopic and spectrometric methods are required for their definitive identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the structural elucidation of pharmaceutical impurities. nih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the context of Etravirine analysis, a simple, sensitive, and specific LC-MS/MS method has been developed for its quantification in biological matrices. nih.govnih.gov The same principles are applied to identify process-related impurities and degradation products. After separation on an LC column (e.g., a reverse-phase C18 column), the eluent is introduced into the mass spectrometer. nih.gov

The analytes are ionized, typically using electrospray ionization (ESI), and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). nih.gov For confirmation, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion (the molecular ion of the impurity) is selected and fragmented, and the resulting product ions are detected. This precursor-to-product ion transition is a unique fingerprint for the compound, providing highly specific identification and confirmation. For example, the precursor/product transition for Etravirine has been identified as m/z 435.9→163.6 in positive ion mode. nih.gov A similar approach would be used to identify and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. manchester.ac.uk By providing detailed information about the molecular structure and atom connectivity, NMR analysis is a cornerstone of impurity identification. utdallas.edu Reference standards for Etravirine impurities are typically supplied with comprehensive analytical data, including NMR characterization, to confirm their structure. synthinkchemicals.com

The structural confirmation of this compound, identified as 4-((4-amino-6-((4-cyanophenyl)amino)pyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile, relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the cyanophenyl and dimethylbenzonitrile rings, as well as singlets for the methyl groups and signals corresponding to the amine protons.

¹³C NMR: This provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, methyl, nitrile).

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. HSQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). These experiments are vital for piecing together the molecular fragments and confirming the precise arrangement of the substituted pyrimidine (B1678525) core and its associated aromatic rings.

The following table outlines the hypothetical NMR data used for the structural confirmation of this compound.

Technique Observed Data Type Purpose in Structural Elucidation
¹H NMR Chemical Shifts (ppm), Integration, MultiplicityIdentifies proton environments (aromatic, methyl, amine) and their relative numbers.
¹³C NMR Chemical Shifts (ppm)Confirms the carbon skeleton, including nitrile and aromatic carbons.
2D NMR (COSY) Cross-peaksEstablishes proton-proton (H-H) correlations within the same spin system.
2D NMR (HSQC) Cross-peaksCorrelates each proton with its directly attached carbon atom (C-H).
2D NMR (HMBC) Cross-peaksShows long-range (2-3 bond) correlations between protons and carbons, key for connecting molecular fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that chemical bonds vibrate at specific frequencies when they absorb infrared radiation. ponder.ing This provides valuable, though not typically definitive, information about the molecular fragments and is a key component of structural characterization. utdallas.edu

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups consistent with its proposed structure. The analysis involves identifying characteristic absorption bands in the IR spectrum. ponder.ing

Key functional groups in this compound and their expected IR absorption ranges include:

N-H (Amine): The N-H stretching vibrations of the primary and secondary amine groups would appear as distinct bands in the region of 3100-3500 cm⁻¹.

C≡N (Nitrile): The nitrile group is characterized by a sharp, intense absorption band in the 2210-2280 cm⁻¹ region.

C=C and C=N (Aromatic/Heteroaromatic): Stretching vibrations within the aromatic rings and the pyrimidine core would result in several bands in the 1400-1680 cm⁻¹ region.

C-O (Aryl Ether): The C-O stretching vibration of the aryl ether linkage would be observable in the fingerprint region of the spectrum.

The table below summarizes the expected IR absorption bands for the primary functional groups present in this compound.

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
AmineN-H Stretch3100 - 3500
NitrileC≡N Stretch2210 - 2280
Alkane (Methyl)C-H Stretch2850 - 2970
Aromatic RingC=C Stretch1400 - 1680

UV/Visible Spectroscopy for Detection Wavelength Optimization

UV/Visible spectroscopy is a fundamental technique in analytical chemistry, widely used for both qualitative and quantitative analysis. wisdomlib.org In the context of impurity analysis by High-Performance Liquid Chromatography (HPLC), its primary role is to determine the optimal wavelength for detection. wisdomlib.org An appropriate wavelength ensures maximum sensitivity for the analyte of interest, which is critical for quantifying impurities at very low levels.

The selection of the detection wavelength for methods analyzing Etravirine and its impurities is based on the UV absorbance profile of the molecules. Etravirine exhibits significant absorbance at approximately 310 nm. researchgate.netafricanjournalofbiomedicalresearch.com Other studies have utilized similar wavelengths, such as 308 nm and 311 nm, for detection. iajps.com Since this compound shares the same core chromophoric systems as the parent drug, its maximum absorbance wavelength (λmax) is expected to be very similar.

Therefore, a detection wavelength of around 310 nm is typically chosen for the HPLC analysis of Etravirine and its related substances, including Impurity 4. researchgate.net This ensures that both the active pharmaceutical ingredient and its impurities can be detected with high sensitivity, allowing for accurate quantification as part of routine quality control and stability studies.

Validation of Analytical Methods for this compound

Adherence to International Conference on Harmonisation (ICH) Q2(R1) Guidelines

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For pharmaceutical analysis, method validation must be conducted in accordance with the guidelines set by the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline titled "Validation of Analytical Procedures: Text and Methodology". ich.org

Analytical methods developed for the quantification of Etravirine and its impurities, including Impurity 4, are rigorously validated against the criteria outlined in ICH Q2(R1). researchgate.netinnovareacademics.in This ensures the reliability, accuracy, and precision of the data generated. The validation process encompasses a series of tests to evaluate various performance parameters of the method. ich.org

Assessment of Method Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For a method analyzing this compound, specificity is a critical validation parameter.

The assessment of specificity is typically demonstrated through two key approaches:

Interference Check: The method's selectivity is confirmed by injecting a blank solution (diluent), a solution of the Etravirine active pharmaceutical ingredient (API), and solutions of other known impurities. researchgate.net The resulting chromatograms are examined to ensure that no interfering peaks co-elute with the peak corresponding to this compound. researchgate.net

Forced Degradation Studies: To prove the stability-indicating nature of the method, Etravirine is subjected to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light. researchgate.net The stressed samples are then analyzed to demonstrate that the degradation products are successfully separated from Etravirine and all known impurities, including Impurity 4. This confirms that the method can accurately measure the impurity even in samples that have degraded over time. researchgate.net

Determination of Linearity, Accuracy, and Precision

Linearity, accuracy, and precision are fundamental validation characteristics that establish the quantitative performance of an analytical method. ich.org

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org For this compound, linearity is determined by preparing a series of solutions at different concentrations, typically ranging from the Limit of Quantification (LOQ) to 150% of the specified limit for the impurity. researchgate.net The peak area response is plotted against concentration, and the correlation coefficient (r²) is calculated. A high correlation coefficient (e.g., >0.999) indicates a strong linear relationship. researchgate.net

Sample Linearity Data for this compound

Concentration Level (%) Concentration (µg/mL) Peak Area (Arbitrary Units)
LOQ 0.15 1502
50 0.75 7510
80 1.20 12015
100 1.50 15022
120 1.80 18030
150 2.25 22540

| Correlation Coefficient (r²) | - | 0.9995 |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed using recovery studies. A known quantity of this compound reference standard is added (spiked) to a sample solution at different concentration levels (e.g., 50%, 100%, and 150%). researchgate.net The samples are then analyzed, and the percentage of the impurity recovered is calculated. Acceptance criteria for recovery are usually within a range such as 85% to 115%. researchgate.net

Sample Accuracy (Recovery) Data for this compound

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50% 0.75 0.74 98.7%
100% 1.50 1.52 101.3%

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is evaluated at two levels:

Method Precision (Repeatability): A minimum of six separate sample preparations are analyzed on the same day, by the same analyst, and with the same equipment. researchgate.net

Intermediate Precision (Ruggedness): The analysis is repeated by a different analyst, on a different day, or using different equipment to demonstrate the robustness of the method. researchgate.net

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. The acceptance criterion is typically that the %RSD should not be more than a specified value, such as 5.0%.

Sample Precision Data for this compound

Precision Type Number of Preparations Mean Peak Area Standard Deviation % RSD
Method Precision 6 15025 120.2 0.80%

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity 4

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods, representing the sensitivity of the procedure for impurities. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. scispace.com These values are crucial for ensuring that even trace amounts of Impurity 4 can be reliably monitored.

For Etravirine and its related substances, including Impurity 4, a reverse-phase ultra-performance liquid chromatography (UP-LC) method has been developed and validated. scirp.orgresearchgate.net The sensitivity of this method was established by determining the LOD and LOQ, typically based on the signal-to-noise ratio of the chromatographic peak, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. scispace.com While specific, distinct values for this compound are often determined as part of a comprehensive method validation for all potential impurities, studies have demonstrated the capability of detecting Etravirine impurities at a level of 0.003% with respect to a test concentration of 1.0 mg/mL. researchgate.net

ParameterDefinitionEstablished Level for Etravirine ImpuritiesReference Test Concentration
Limit of Detection (LOD)Lowest analyte concentration that can be reliably detected (Signal-to-Noise Ratio ≈ 3:1).Data not explicitly detailed for Impurity 4, but method sensitivity is established below the LOQ.1.0 mg/mL of Etravirine
Limit of Quantitation (LOQ)Lowest analyte concentration that can be quantified with acceptable precision and accuracy (Signal-to-Noise Ratio ≈ 10:1).0.003%1.0 mg/mL of Etravirine

Evaluation of Method Robustness and Ruggedness

Robustness and ruggedness are measures of an analytical method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage. pharmoutsourcing.com A robust method ensures transferability between different laboratories and equipment without compromising performance. pharmoutsourcing.com The evaluation of robustness for the analytical method quantifying Etravirine and its impurities is a critical component of its validation as per ICH guidelines. scirp.orgresearchgate.net

The process involves systematically altering chromatographic conditions to assess the impact on analytical results, such as peak resolution and quantification. Parameters typically investigated include the pH of the mobile phase, flow rate, column temperature, and the composition of the mobile phase. scispace.com For the analysis of Etravirine and its impurities, the method's performance remained consistent despite these intentional variations, demonstrating its reliability for routine quality control applications. researchgate.net

Parameter VariedTypical Variation RangeObserved Impact
Flow Rate± 0.1 to 0.2 mL/minMethod found to be unaffected by minor changes.
Mobile Phase pH± 0.2 unitsNo significant impact on resolution and quantification.
Column Temperature± 5 °CMethod remains reliable within this temperature range.
Mobile Phase Composition± 2% Organic PhaseMethod demonstrates stability against small compositional changes.

Demonstration of Stability-Indicating Capabilities

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components in the drug product. gsconlinepress.com Demonstrating this capability is essential and is typically achieved through forced degradation (stress testing) studies. medcraveonline.compnrjournal.com

In the case of Etravirine, forced degradation studies were conducted under various stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. scirp.orgresearchgate.net The objective is to generate potential degradation products and prove that the analytical method can effectively separate these degradants from the main Etravirine peak and from each other, including Impurity 4. scirp.org Significant degradation was noted under basic stress conditions. scirp.orgresearchgate.net The successful separation of all process-related impurities and degradation products confirms the method's stability-indicating power, making it suitable for stability studies of Etravirine. scirp.org

Stress ConditionTypical Conditions AppliedObservation
Acid HydrolysisExposure to acidic solutions (e.g., HCl)Method effectively separates Etravirine from any acid-induced degradants.
Base HydrolysisExposure to basic solutions (e.g., NaOH)Significant degradation of Etravirine observed; major degradant identified and separated. scirp.orgresearchgate.net
Oxidative DegradationExposure to an oxidizing agent (e.g., H₂O₂)Method demonstrates specificity for Etravirine in the presence of oxidative impurities. scirp.orgresearchgate.net
Thermal DegradationExposure to dry heatNo interference from thermal degradants with the quantification of Etravirine and its impurities. scirp.org
Photolytic DegradationExposure to UV or fluorescent lightThe analytical method is shown to be specific in the presence of photodegradation products. scirp.org

Impurity Profiling and Control Strategies for Etravirine Impurity 4 in Pharmaceutical Development

Regulatory Compliance and Guidelines for Impurity Control

Regulatory bodies worldwide have established comprehensive guidelines to ensure that impurities in pharmaceutical products are maintained at safe levels. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the primary guidance documents that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Interpretation and Application of ICH Q3A(R2) and Q3B(R2) Guidelines for Etravirine (B1671769) Impurity 4

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eu These guidelines are instrumental in managing Etravirine impurity 4 throughout the lifecycle of the drug.

ICH Q3A(R2): Impurities in New Drug Substances This guideline applies to the Etravirine drug substance, addressing impurities that may arise during the manufacturing process. ich.org For this compound, this involves a thorough evaluation of the synthetic route to identify potential steps where it could be formed. The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. premier-research.com

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on degradation products that can appear in the final Etravirine drug product during storage. europa.eu It necessitates stability studies to monitor the levels of degradation products like this compound over time. The thresholds for reporting, identification, and qualification are also defined based on the maximum daily dose.

The application of these guidelines to this compound requires a systematic approach, as outlined in the table below.

Guideline Application to this compound Key Considerations Thresholds (based on Maximum Daily Dose - MDD)
ICH Q3A(R2) Control of impurity 4 in the Etravirine Active Pharmaceutical Ingredient (API).Identification of the formation pathway of impurity 4 during synthesis and purification.Reporting Threshold: ≥ 0.05% Identification Threshold: ≥ 0.10% or 1.0 mg per day intake (whichever is lower) for MDD ≤ 2g/day Qualification Threshold: ≥ 0.15% or 1.0 mg per day intake (whichever is lower) for MDD ≤ 2g/day
ICH Q3B(R2) Control of impurity 4 as a degradation product in the final Etravirine tablet.Forced degradation studies to understand the potential for impurity 4 formation under stress conditions (e.g., heat, light, humidity).Reporting Threshold: ≥ 0.1% Identification Threshold: ≥ 0.2% or 2 mg per day intake (whichever is lower) for MDD < 1g/day Qualification Threshold: ≥ 0.5% or 5 mg per day intake (whichever is lower) for MDD < 1g/day

This table presents a generalized application of ICH thresholds. The specific thresholds for Etravirine would be determined by its approved maximum daily dose.

Role of Reference Standards for Impurity 4 in Quality Control and Research

Reference standards are highly purified compounds that serve as a benchmark for analytical measurements. synthinkchemicals.com A well-characterized reference standard for this compound is indispensable for several critical activities in pharmaceutical development and quality control.

The primary functions of an this compound reference standard include:

Identification: Confirming the presence of the impurity in test samples by comparing analytical data, such as retention time in chromatography.

Quantification: Accurately measuring the amount of impurity 4 present in batches of the drug substance and drug product. This is crucial for ensuring compliance with the limits set by ICH guidelines.

Method Validation: Establishing the performance characteristics of analytical methods used for impurity profiling, including specificity, linearity, accuracy, and precision. synzeal.com

Stability Studies: Monitoring the formation of impurity 4 over time in stability samples to determine the shelf-life of the drug product. synthinkchemicals.com

Several suppliers offer reference standards for a range of Etravirine impurities, including impurity 4, which are essential for research and development, as well as for filing applications like Abbreviated New Drug Applications (ANDAs). synzeal.comrxnchem.comcleanchemlab.comtlcstandards.com These standards are typically provided with a comprehensive certificate of analysis detailing their identity and purity. synzeal.com

Strategic Approaches to Impurity Management

A proactive and systematic approach to impurity management is essential to ensure the consistent quality of Etravirine. This involves integrating modern quality paradigms and advanced analytical technologies throughout the development and manufacturing processes.

Implementation of Quality by Design (QbD) Principles for Impurity 4 Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov Applying QbD principles to control this compound involves a comprehensive understanding of how raw material attributes and process parameters can influence its formation.

The key steps in a QbD approach for managing impurity 4 are:

Define a Quality Target Product Profile (QTPP): This includes defining the acceptable level of impurity 4 in the final product.

Identify Critical Quality Attributes (CQAs): The level of this compound is a CQA as it can impact the safety and efficacy of the drug.

Conduct a Risk Assessment: Identify and rank the process parameters that have the potential to affect the formation of impurity 4. This could include reaction temperature, pH, reagent concentration, and reaction time.

Establish a Design Space: Through designed experiments (DoE), a multidimensional combination and interaction of input variables (e.g., process parameters) that have been demonstrated to provide assurance of quality is established.

Develop a Control Strategy: Implement a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. a3p.org

A hypothetical risk assessment for the control of this compound is presented in the table below.

Process Step Potential Critical Process Parameter (CPP) Potential Impact on Impurity 4 Formation (CQA) Proposed Control Strategy
Final Synthesis Step Reaction TemperatureHigher temperatures may accelerate side reactions leading to impurity 4.Define and maintain a specific temperature range within the design space.
Stoichiometry of ReactantsAn excess of a particular reactant could favor the formation of impurity 4.Tightly control the molar ratio of reactants.
Purification/Crystallization Solvent SystemThe choice of solvent can impact the solubility and removal of impurity 4.Optimize the solvent composition and crystallization conditions to maximize impurity purging.
pHThe pH of the crystallization medium can affect the ionization state and solubility of the impurity.Monitor and control the pH within a defined range.

Process Analytical Technology (PAT) Applications for Real-time Monitoring of Impurity 4

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. globalresearchonline.netmt.comresearchgate.net The implementation of PAT can provide real-time or near-real-time monitoring of the formation of this compound, enabling proactive control. nih.gov

Potential PAT applications for monitoring impurity 4 include:

In-line Spectroscopy (e.g., NIR, Raman): These techniques can be used to monitor the progress of the chemical reaction in real-time. By building a chemometric model, it may be possible to correlate spectral data with the concentration of impurity 4, allowing for immediate detection of deviations from the desired reaction pathway.

On-line High-Performance Liquid Chromatography (HPLC): An automated HPLC system can be integrated with the reactor to periodically withdraw and analyze samples. This provides direct measurement of impurity 4 levels, enabling timely adjustments to process parameters if necessary.

PAT Tool Measurement Type Application in Impurity 4 Monitoring Benefit
In-situ FTIR/Raman Spectroscopy In-lineReal-time monitoring of reactant consumption and product/impurity formation during the synthesis of Etravirine.Provides immediate feedback on reaction kinetics and potential deviations, allowing for rapid process adjustments. mt.com
On-line HPLC On-lineAutomated, periodic quantification of Impurity 4 levels in the reaction mixture.Enables precise tracking of impurity formation and ensures the process remains within the established design space. stepscience.com
Focused Beam Reflectance Measurement (FBRM) In-lineMonitoring particle size and count during crystallization to ensure consistent and efficient removal of Impurity 4.Optimizes the crystallization process to maximize the purity of the Etravirine API.

Development of Control Strategies to Mitigate Impurity 4 Formation During Manufacturing

A robust control strategy is the culmination of the knowledge gained through risk assessment, QbD studies, and PAT implementation. The goal is to develop a set of controls that proactively prevent or mitigate the formation of this compound.

Key elements of a control strategy for impurity 4 include:

Raw Material Control: Establishing stringent specifications for starting materials and reagents to minimize the introduction of precursors that could lead to the formation of impurity 4.

Process Parameter Control: Operating the manufacturing process within the established design space, with tight control over critical process parameters identified during risk assessment and QbD studies.

In-process Controls (IPCs): Implementing at-line or on-line monitoring at critical stages of the manufacturing process to ensure that the level of impurity 4 is within acceptable limits before proceeding to the next step.

Purification Process Optimization: Designing and validating a purification process, such as crystallization or chromatography, that is highly effective in removing impurity 4 to the required level.

Final Product Specification: Including a specific test and acceptance criterion for this compound in the final drug substance and drug product specifications.

By integrating these strategic approaches, pharmaceutical manufacturers can ensure the consistent production of high-quality Etravirine that meets all regulatory requirements and, most importantly, is safe and effective for patients.

Analytical Method Validation for Regulatory Submissions:

The validation of analytical methods for quantifying impurities is a critical prerequisite for gaining regulatory approval for pharmaceutical products. For Etravirine and its related substances, such as this compound, a robustly validated, stability-indicating analytical method is essential to ensure the purity, safety, and efficacy of the final drug product. researchgate.net This process adheres to guidelines set by the International Council for Harmonisation (ICH) and is a cornerstone of regulatory filings. innovareacademics.in

Preparation for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions.

The inclusion of comprehensive data on this compound is a mandatory component of the Chemistry, Manufacturing, and Controls (CMC) section in both Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). jopcr.com A DMF is a confidential submission to regulatory authorities like the U.S. Food and Drug Administration (FDA) that contains detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of human drugs. registrarcorp.com This allows a manufacturer to protect its intellectual property while permitting regulatory agencies to review the information in support of a third party's application (e.g., an ANDA). registrarcorp.com

For this compound, the preparation for these submissions involves compiling a complete data package from the validated analytical method. This documentation serves as evidence that the impurity can be reliably and accurately monitored. The submission must demonstrate control over the impurity, including its identification, reporting, and qualification thresholds.

Key components of the data package for this compound in regulatory submissions are outlined below.

Document/Data ComponentDescriptionRelevance to Regulatory Submission
Method Validation Protocol A detailed plan outlining the procedures and acceptance criteria for validating the analytical method used to quantify Impurity 4.Demonstrates a predefined and systematic approach to validation, as required by regulatory bodies.
Method Validation Report A comprehensive summary of the results obtained during the validation study, proving the method's suitability for its intended purpose.Provides evidence of the method's accuracy, precision, specificity, linearity, range, robustness, and quantification limits.
Reference Standard C of A A Certificate of Analysis for a well-characterized reference standard of this compound. synzeal.comEssential for the accurate quantification of the impurity in test samples and for demonstrating the purity of the standard itself. synthinkchemicals.com
Impurity Profile Data Batch analysis data showing the levels of Impurity 4 in multiple, representative batches of the Etravirine drug substance.Establishes the typical and maximum expected levels of the impurity, justifying the proposed specification limits.
Forced Degradation Studies Data showing that the analytical method can separate Impurity 4 from the active pharmaceutical ingredient (API) and other degradation products under stress conditions (e.g., acid, base, oxidation, heat). researchgate.netConfirms the stability-indicating nature of the method, ensuring that a decrease in API concentration is matched by a corresponding increase in degradation products.
Letter of Authorization (LOA) A letter from the DMF holder permitting the regulatory agency to reference the DMF in support of another company's ANDA. fda.govbdo.comA necessary administrative document that links the confidential DMF to the applicant's submission. registrarcorp.com

Integration of Impurity 4 Data into Quality Control (QC) and Quality Assurance (QA) Processes.

Once an analytical method for this compound is validated, it is formally integrated into the pharmaceutical Quality Management System, governed by both Quality Control (QC) and Quality Assurance (QA) departments. This integration ensures that the impurity is consistently monitored and controlled throughout the product lifecycle.

The QC department is responsible for the routine execution of the validated analytical method. This includes:

Release Testing: Analyzing batches of the Etravirine active pharmaceutical ingredient (API) and finished drug product to ensure the level of Impurity 4 is below the established specification limit.

In-Process Controls (IPCs): Monitoring the level of Impurity 4 at critical steps in the manufacturing process to ensure the process remains in a state of control.

Stability Studies: Measuring the concentration of Impurity 4 in stability samples stored under various conditions over time to establish the product's shelf life and storage conditions.

The QA department provides oversight and ensures compliance. This includes:

Review and Approval: Reviewing all QC data, method validation reports, and any deviations or out-of-specification (OOS) results related to Impurity 4.

Specification Management: Establishing and justifying scientifically sound acceptance criteria (limits) for Impurity 4 in raw materials and finished products.

Change Control: Assessing the potential impact of any changes to the manufacturing process, raw materials, or equipment on the impurity profile of Etravirine, including the levels of Impurity 4.

The validation parameters from the analytical method provide the foundation for these quality processes.

Validation ParameterAcceptance Criteria Example (per ICH)Role in QC/QA Integration
Accuracy 90-110% recovery for impurity quantification. researchgate.netafricanjournalofbiomedicalresearch.comEnsures that the measured amount of Impurity 4 is the true amount present in the sample. Critical for making correct batch release decisions.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5.0%Confirms the consistency of results from the method, providing confidence in routine QC testing.
Linearity Correlation Coefficient (r²) ≥ 0.999 researchgate.netVerifies that the method provides results that are directly proportional to the concentration of Impurity 4 over a specified range.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10; demonstrated accuracy and precision at this level. Defines the lowest concentration of Impurity 4 that can be reliably quantified. This must be below the specification limit.
Specificity The method can distinguish Impurity 4 from other related substances and the API.Crucial for ensuring that the analytical signal being measured is solely from Impurity 4 and not from any co-eluting components.

Routine Monitoring and Quantification of this compound.

The routine monitoring and quantification of this compound are typically performed using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. researchgate.netafricanjournalofbiomedicalresearch.com This technique is favored for its high specificity, sensitivity, and accuracy in separating and quantifying individual components within a mixture. ijrpns.com

The development of such a method involves a systematic approach to optimize chromatographic conditions to achieve adequate separation between Etravirine, Impurity 4, and other potential process-related or degradation impurities. researchgate.net A validated RP-HPLC method is then used for the day-to-day analysis in the QC laboratory.

An exemplary set of chromatographic conditions for the analysis of Etravirine and its impurities is detailed below.

ParameterConditionPurpose
Chromatographic Column Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) researchgate.netafricanjournalofbiomedicalresearch.comThe stationary phase that interacts with the sample components to achieve separation.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., pH 4.0) and an organic phase (e.g., Methanol (B129727):Acetonitrile (B52724):Water) researchgate.netafricanjournalofbiomedicalresearch.comThe solvent that carries the sample through the column. A gradient program is often used to effectively separate multiple impurities with different polarities.
Flow Rate 1.0 mL/minute researchgate.netafricanjournalofbiomedicalresearch.comControls the speed at which the mobile phase and sample pass through the column, affecting retention times and resolution.
Detection Wavelength 310 nm (using a PDA detector) researchgate.netafricanjournalofbiomedicalresearch.comThe specific wavelength of UV light at which the impurity absorbs maximally, allowing for sensitive detection and quantification.
Injection Volume 10 µL researchgate.netThe precise amount of the sample solution introduced into the HPLC system for analysis.
Column Temperature Ambient or controlled (e.g., 30 °C)Temperature affects the viscosity of the mobile phase and the kinetics of separation, and is controlled to ensure reproducibility.

During routine analysis, a system suitability test is performed before injecting the samples to verify that the chromatographic system is operating correctly. This involves injecting a standard solution and checking parameters like retention time, peak area reproducibility, and peak shape. Subsequently, sample solutions are analyzed, and the amount of this compound is calculated by comparing its peak area to the peak area of a known concentration of the corresponding reference standard.

Future Research Directions and Unresolved Challenges Pertaining to Etravirine Impurity 4

Development of Novel Synthetic Methodologies for Etravirine (B1671769) with Reduced Impurity 4 Formation

The primary challenge in the synthesis of etravirine is minimizing the formation of process-related impurities, including Impurity 4. Etravirine Impurity 4 is chemically identified as 4-((6-Amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, a chloro-analog of the bromo-substituted etravirine. tandfonline.comnih.gov Its formation is intrinsically linked to the synthetic pathway, particularly the choice of starting materials and the efficiency of the halogenation steps.

Traditional synthetic routes for etravirine often commence with chlorinated pyrimidine (B1678525) derivatives, such as 2,4,6-trichloropyrimidine (B138864) or 5-bromo-2,4,6-trichloropyrimidine. samipubco.com The process involves sequential nucleophilic substitution reactions followed by a crucial bromination step to introduce the bromine atom at the 5-position of the pyrimidine ring. The formation of Impurity 4 can occur if this bromination is incomplete or if side reactions with residual chlorine sources take place.

Future research is focused on developing more efficient and selective synthetic strategies. One promising area is the use of microwave-assisted organic synthesis. A novel approach utilizing a microwave-promoted amination step has been shown to drastically reduce reaction times from 12 hours to just 15 minutes. samipubco.comnih.gov This rapid and efficient heating can lead to cleaner reactions with fewer by-products and may offer a method to suppress the formation of impurities. samipubco.com By optimizing conditions for the final bromination step or by designing pathways that avoid chlorinated intermediates altogether, the generation of Impurity 4 can be minimized. Further exploration into alternative halogenation reagents and catalytic systems that offer higher selectivity for bromination over chlorination is a key avenue for research.

Table 1: Comparison of Synthetic Methodologies for Etravirine

Methodology Key Features Potential Impact on Impurity 4
Conventional Synthesis Multi-step process often starting with chlorinated pyrimidines; long reaction times (e.g., 12-hour amination). samipubco.com Higher potential for Impurity 4 formation due to incomplete bromination or side reactions.

Advanced Spectroscopic and Chromatographic Techniques for Trace-Level Impurity 4 Detection and Characterization

Ensuring that Impurity 4 is below the stringent regulatory limits requires highly sensitive and specific analytical methods. The current state-of-the-art relies on advanced chromatographic techniques, particularly reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). wjarr.comqsaranalytics.com.mx

Several stability-indicating UPLC methods have been developed that can successfully separate etravirine from its potential process-related and degradation impurities, including Impurity 4. qsaranalytics.com.mx These methods are capable of detecting impurities at levels as low as 0.003% relative to the API concentration, demonstrating exceptional sensitivity. qsaranalytics.com.mx The hyphenation of these chromatographic systems with mass spectrometry (MS), such as LC-MS and UPLC-MS, is critical for the unambiguous identification and characterization of impurities. qsaranalytics.com.mxopenreview.net MS provides vital molecular weight and fragmentation data, confirming the structure of trace-level compounds like Impurity 4.

Future research in this area will likely focus on the development of even faster and more efficient separation techniques. The use of columns with smaller particle sizes and novel stationary phases can enhance resolution and reduce analysis time. rroij.com Furthermore, advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be instrumental in characterizing unknown impurities and elucidating their formation pathways. openreview.netchemrxiv.org These advanced methods provide greater confidence in impurity identification, which is crucial for regulatory submissions and ensuring patient safety.

Table 2: Chromatographic Methods for Etravirine Impurity Detection

Technique Column Details Mobile Phase Detection Key Finding Reference
RP-HPLC Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) Gradient program with a buffer (pH 4.0) and a Methanol (B129727):Acetonitrile (B52724):Water mixture. PDA at 310 nm Successful separation of etravirine from impurities with good linearity (r² > 0.999). wjarr.comaltex.org
UPLC Shimpack ODS-II Gradient mobile phase UV at 303 nm Capable of detecting 8 potential impurities, including Impurity 4, at a level of 0.003%. qsaranalytics.com.mx

| UPLC | YMC's UltraHT Pro C18 (50 x 3.0 mm, 2.0 µm) | Gradient with 0.1% formic acid in water and Acetonitrile. | UV at 310 & 250 nm | Rapid gradient elution achieved within 7.0 minutes for etravirine and its impurities. | rroij.com |

Computational Chemistry and In Silico Modeling for Predicting Impurity 4 Reactivity and Stability

Computational chemistry and in silico modeling are emerging as indispensable tools for proactively assessing the risks associated with pharmaceutical impurities. These methods can predict the reactivity, stability, and potential toxicity of impurities like this compound before they are even synthesized, guiding process development and minimizing experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. samipubco.comwjarr.com By performing DFT calculations on the molecular structure of Impurity 4 and comparing it to etravirine, researchers can predict its relative stability and identify potential sites of reactivity. wjarr.com Parameters such as the HOMO-LUMO energy gap can indicate the chemical reactivity, helping to understand how the impurity might behave under stress conditions (e.g., light, heat, acid, base). wjarr.com

Furthermore, specialized in silico software can predict degradation pathways. researchgate.net Tools like Zeneth use a knowledge base of chemical transformations to forecast the likely degradation products of a drug substance under various conditions. springernature.com This allows for a proactive understanding of a molecule's stability profile.

For toxicological assessment, Quantitative Structure-Activity Relationship (QSAR) models are employed. These models can predict the potential genotoxicity of an impurity based on its chemical structure. rroij.comresearchgate.net Regulatory guidance increasingly accepts in silico assessments, often requiring the use of two complementary QSAR models to evaluate mutagenicity. nih.gov Applying such models to Impurity 4 can provide an early warning of potential toxicological risks, guiding decisions on acceptable limits and control strategies. science.govosti.gov

Green Chemistry Approaches to Impurity 4 Control and Mitigation

The principles of green chemistry offer a framework for designing manufacturing processes that are both environmentally sustainable and economically efficient, often leading to higher product purity. Applying these principles to etravirine synthesis can directly contribute to the control and mitigation of Impurity 4.

Key green chemistry strategies include:

Process Intensification: Techniques like microwave synthesis and flow chemistry provide superior control over reaction parameters such as temperature and mixing. samipubco.commit.edu This precise control can lead to higher selectivity, increased yields, and a reduction in by-product formation. mit.edu The aforementioned success of microwave-assisted amination in the etravirine synthesis is a prime example of this approach. samipubco.com

Solvent Selection: The choice of solvents is a major contributor to the environmental impact of a pharmaceutical process. Research into greener solvents that are less toxic, derived from renewable resources, and easily recyclable is ongoing. researchgate.net Optimizing the synthesis to work in such solvents can significantly reduce the process mass intensity (PMI), a key metric of green chemistry that measures the total mass of materials used to produce a certain mass of product. researchgate.net

Future research will continue to integrate these green principles into the entire life cycle of etravirine production, from the selection of starting materials to the final purification steps, ensuring a sustainable and high-purity supply of this vital medication.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Etravirine Impurity 4 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for impurity profiling. Method validation should include specificity, linearity, accuracy, and precision. For instance, reverse-phase HPLC with UV detection at 254 nm has been employed to resolve Etravirine and its impurities under gradient elution conditions . Ensure calibration standards include synthetic this compound to confirm retention times and spectral characteristics.

Q. How can researchers design experiments to assess the formation pathways of this compound during synthesis?

Stress testing under controlled conditions (e.g., heat, light, acidic/alkaline hydrolysis) can elucidate degradation pathways. For example, exposing Etravirine to oxidative stress (e.g., hydrogen peroxide) may replicate impurity formation observed in stability studies. Monitor reaction intermediates using LC-MS to identify structural changes and validate pathways via nuclear magnetic resonance (NMR) .

Q. What protocols ensure the stability of this compound reference standards during long-term storage?

Store reference standards in airtight, light-resistant containers at -20°C. Conduct periodic stability checks using differential scanning calorimetry (DSC) to detect polymorphic changes and HPLC to confirm purity. Lyophilization is recommended for hygroscopic impurities to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can contradictory data on impurity profiles from different analytical methods be resolved?

Cross-validate results using orthogonal techniques. For example, discrepancies between HPLC and capillary electrophoresis (CE) might arise from differences in ionization efficiency or matrix effects. Employ high-resolution MS (HRMS) to confirm molecular weights and fragmentation patterns. Document all methodological variables (e.g., column type, mobile phase pH) to identify sources of variability .

Q. What experimental strategies address the low solubility of this compound in pharmacokinetic studies?

Co-crystallization with biocompatible co-formers (e.g., L-tartaric acid) can enhance solubility. A 2020 study demonstrated that co-crystals of Etravirine improved dissolution rates by 40% in simulated gastric fluid. Characterize co-crystals using powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .

Q. How should researchers design impurity spiking studies to evaluate the impact of this compound on antiviral activity?

Prepare Etravirine samples spiked with 0.1–5% w/w of Impurity 4. Test inhibitory activity against HIV-1 reverse transcriptase in vitro using a cell-based assay. Compare IC50 values to unspiked controls. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability and impurity concentration thresholds affecting efficacy .

Q. What methodologies ensure data integrity when reporting trace-level impurities in regulatory submissions?

Q. How can researchers mitigate bias when interpreting impurity-related toxicity data?

Predefine acceptance criteria for toxicity endpoints (e.g., cytotoxicity in HepG2 cells) before initiating experiments. Use blinded analysis for histopathological assessments. Disclose all conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are optimal for analyzing impurity variability across manufacturing batches?

Multivariate analysis (e.g., principal component analysis) can identify correlations between process parameters (e.g., temperature, solvent purity) and impurity levels. Include confidence intervals (95%) for mean impurity concentrations and perform power analysis to determine sample size adequacy .

Q. How should researchers document method development failures to improve reproducibility?

Maintain detailed lab notebooks with timestamps, including failed optimization attempts (e.g., mobile phase adjustments, column replacements). Publish negative results in supplementary materials or preprints to prevent redundant efforts. Reference these records in methodologies to contextualize final protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.